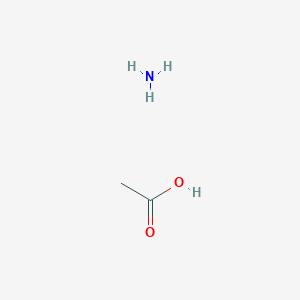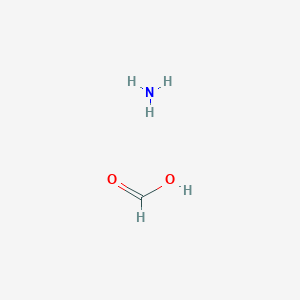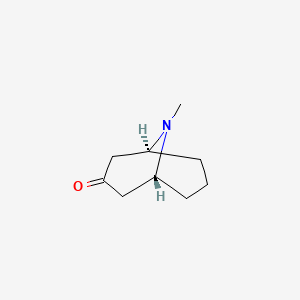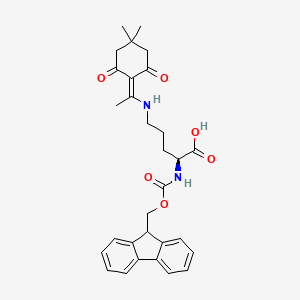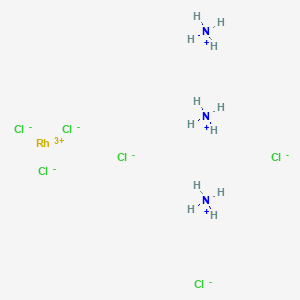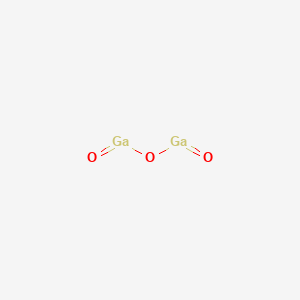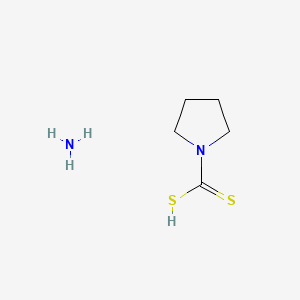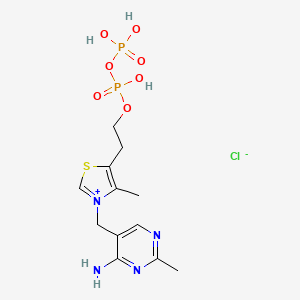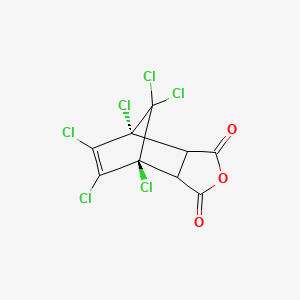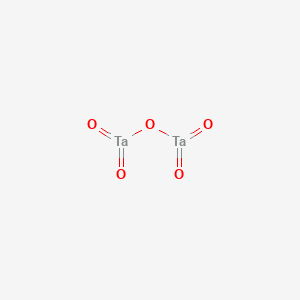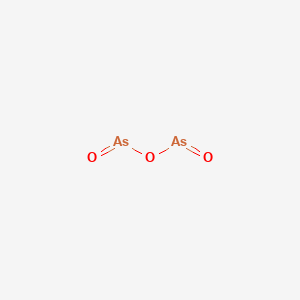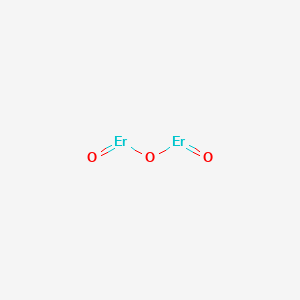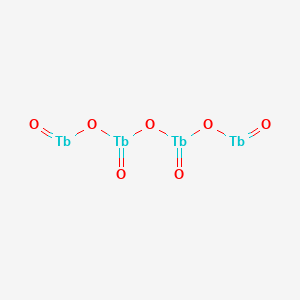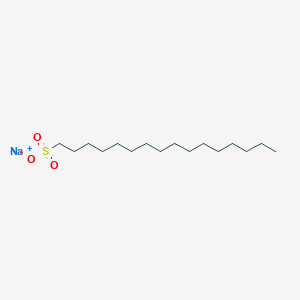
CID 14252
Descripción general
Descripción
CID 14252 is a useful research compound. Its molecular formula is C16H33NaO3S and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 14252 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 14252 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Systems Perturbation : CID is valuable for studying biological processes, surpassing traditional genetic interference methods. It's instrumental in understanding signal transductions, membrane, and protein trafficking with high precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : CID-based systems like PROTAC-CID offer a versatile toolbox for inducible gene regulation and editing in biomedical research. They enable fine-tuning gene expression, multiplexing biological signals, and have applications in transient genome manipulation and in vivo gene activation (Ma et al., 2023).
Agricultural Applications : In agriculture, CID, particularly carbon isotope discrimination, is a reliable method for selecting high water use efficiency and productivity in crops like barley, offering potential in breeding programs (Anyia et al., 2007).
Protein-Protein Interaction Studies : CID is essential for studying dynamic biological processes, including the regulation of protein-protein interactions and protein localization in living cells. This enables experimental probing of cellular events like cell signaling networks (Aonbangkhen et al., 2018).
Cell Biology Problem Solving : CID has resolved numerous cell biology problems. It has offered insights into lipid second messengers, small GTPases, and the 'signaling paradox'. The technique also provides improved specificity and novel substrates for manipulating multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).
Research Methodology : CID is also discussed in the context of research methodologies, emphasizing the importance of aligning research goals with appropriate design and execution strategies (Hamaker, Mulder, & van IJzendoorn, 2020).
Analytical Chemistry : In analytical chemistry, CID is used in mass spectrometry for the identification and structural elucidation of molecules, particularly in the analysis of complex mixtures (Yost & Enke, 1978).
Protein Dimerization Control : Small-molecule CIDs can control the dimerization of engineered proteins, having broad utility in biological research and potential medical applications (Keenan et al., 1998).
Peptide Sequencing : CID is pivotal in mass spectrometry for peptide sequencing, aiding in the interpretation of complex fragmentation processes (Medzihradszky & Chalkley, 2015).
Autophagy Research : CID assays have been employed to understand selective autophagy, elucidating the activation and targeting of specific proteins in cellular processes (Vargas et al., 2019).
Propiedades
IUPAC Name |
sodium;hexadecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGBYKXZVCIZRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14252 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



